4-Hexylbenzene-1-sulfonyl chloride 4-Hexylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454919
InChI: InChI=1S/C12H17ClO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3
SMILES: CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Molecular Formula: C12H17ClO2S
Molecular Weight: 260.78 g/mol

4-Hexylbenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC13454919

Molecular Formula: C12H17ClO2S

Molecular Weight: 260.78 g/mol

* For research use only. Not for human or veterinary use.

4-Hexylbenzene-1-sulfonyl chloride -

Specification

Molecular Formula C12H17ClO2S
Molecular Weight 260.78 g/mol
IUPAC Name 4-hexylbenzenesulfonyl chloride
Standard InChI InChI=1S/C12H17ClO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3
Standard InChI Key URXQPARASYTRFT-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Canonical SMILES CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Hexylbenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₁₂H₁₇ClO₂S and a molecular weight of 260.78 g/mol. Its structure consists of a benzene ring substituted with a hexyl chain at the para position and a sulfonyl chloride (-SO₂Cl) group at the ortho position. The IUPAC name is 4-hexylbenzenesulfonyl chloride, and its canonical SMILES representation is CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇ClO₂S
Molecular Weight260.78 g/mol
IUPAC Name4-hexylbenzenesulfonyl chloride
CAS NumberNot publicly disclosed
SMILESCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
PubChem CID12582786

The compound’s reactivity is primarily driven by the electrophilic sulfonyl chloride group, which participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other derivatives .

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 4-hexylbenzene-1-sulfonyl chloride typically involves a two-step process:

  • Sulfonation: 4-Hexylbenzene reacts with chlorosulfonic acid (ClSO₃H) to form 4-hexylbenzenesulfonic acid.

  • Chlorination: The sulfonic acid intermediate is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the sulfonyl chloride .

A patent describing a high-purity synthesis of analogous benzene sulfonyl chlorides highlights the use of sodium chloride to enhance yield and reduce byproducts . For 4-hexyl derivatives, similar optimizations may involve controlled reaction temperatures (25–30°C) and stoichiometric adjustments to mitigate side reactions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsOutcome
SulfonationChlorosulfonic acid, 30°C, 300 rpm4-Hexylbenzenesulfonic acid
ChlorinationSOCl₂, reflux, 2–4 hours4-Hexylbenzene-1-sulfonyl chloride

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s sulfonyl chloride group enables its use in synthesizing sulfonamide drugs, which are pivotal in antimicrobial and antimalarial therapies. A 2016 study demonstrated that sulfone derivatives of analogous structures exhibit antimalarial activity against Plasmodium falciparum (IC₅₀: 1–5 µM) . The hexyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration in central nervous system-targeted drugs .

Material Science Innovations

In photoresponsive materials, 4-hexylbenzene-1-sulfonyl chloride serves as a precursor for arylazo sulfones, which are used in:

  • Photolithography: Light-induced decomposition enables precise patterning in microelectronics .

  • Surfactants: Photoactive surfactants (e.g., 29 and 30 in Figure 4b–c) undergo phase separation under visible light, enabling controlled emulsion polymerization .

Recent Advances and Future Directions

Antimalarial Drug Development

Oxidation of 4-hexylbenzene-1-sulfonyl chloride to sulfones has yielded compounds with enhanced antimalarial efficacy. Structural modifications, such as benzyl ether additions to the hexyl chain, further optimize pharmacokinetic properties .

Sustainable Synthesis Methods

Recent patents emphasize greener protocols using recyclable catalysts (e.g., scandium triflate) and solvent-free conditions to reduce environmental impact .

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